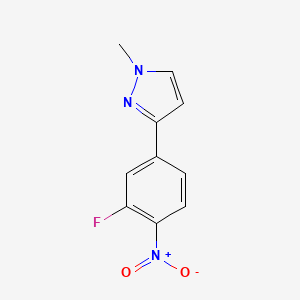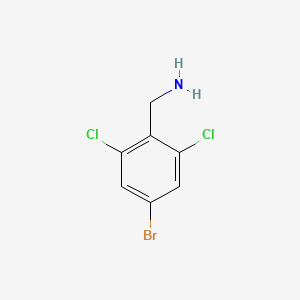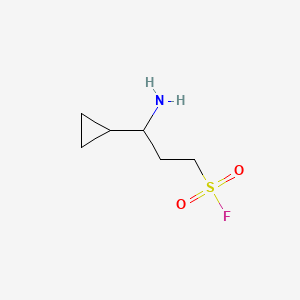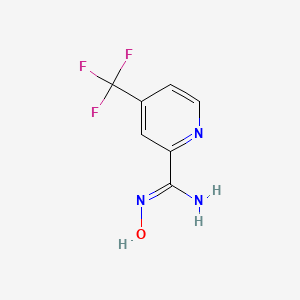
Rhynchophorol.
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
It is primarily recognized as an aggregation pheromone released by the male Rhynchophorus palmarum beetle, which is a significant pest affecting crops such as coconut, oil palm, and sugarcane . This compound plays a crucial role in the chemical communication among these beetles, aiding in their aggregation and reproduction.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Rhynchophorol can be synthesized through various organic synthesis routes. One common method involves the aldol condensation of acetone with isobutyraldehyde, followed by reduction and dehydration steps to yield the desired product . The reaction conditions typically involve the use of strong bases like sodium hydroxide or potassium hydroxide for the aldol condensation, and reducing agents such as lithium aluminum hydride for the reduction step.
Industrial Production Methods
In industrial settings, rhynchophorol is often produced using controlled-release devices that incorporate inorganic matrices like zeolite or Na-magadiite . These matrices help in the prolonged release of the pheromone, making it effective for pest control over extended periods. The production process involves the adsorption of rhynchophorol onto these matrices, followed by encapsulation and packaging for field use.
Análisis De Reacciones Químicas
Types of Reactions
Rhynchophorol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert rhynchophorol to its saturated alcohol form.
Substitution: Electrophilic substitution reactions can occur, especially in the presence of acidic sites.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used.
Substitution: Acidic catalysts such as sulfuric acid or Lewis acids are employed.
Major Products Formed
Oxidation: 6-methyl-2-heptenal or 6-methyl-2-heptanoic acid.
Reduction: 6-methylheptan-4-ol.
Substitution: Various substituted derivatives depending on the electrophile used.
Aplicaciones Científicas De Investigación
Rhynchophorol has several scientific research applications:
Comparación Con Compuestos Similares
Similar Compounds
Acetoin: A plant volatile that acts synergistically with rhynchophorol to enhance its pheromone activity.
Ethyl Acetate: Another plant volatile that works in synergy with rhynchophorol.
Uniqueness
Rhynchophorol is unique due to its specific role as an aggregation pheromone for Rhynchophorus palmarum beetles. Its ability to attract these beetles makes it a valuable tool in pest control strategies, particularly in agriculture . The combination of rhynchophorol with other plant volatiles like acetoin and ethyl acetate enhances its effectiveness, making it distinct from other pheromones .
Propiedades
Fórmula molecular |
C8H16O |
|---|---|
Peso molecular |
128.21 g/mol |
Nombre IUPAC |
(E)-6-methylhept-2-en-4-ol |
InChI |
InChI=1S/C8H16O/c1-4-5-8(9)6-7(2)3/h4-5,7-9H,6H2,1-3H3/b5-4+ |
Clave InChI |
RQAFKZOPSRTJDU-SNAWJCMRSA-N |
SMILES isomérico |
C/C=C/C(CC(C)C)O |
SMILES canónico |
CC=CC(CC(C)C)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![[9,16,21,22-Tetrahydroxy-5-(hydroxymethyl)-13,20,25-trimethyl-4,24-dioxo-3,23-dioxanonacyclo[14.10.1.02,6.02,14.08,13.010,12.017,19.020,27.022,26]heptacosa-1(27),5,25-trien-9-yl]methyl 2-methylbut-2-enoate](/img/structure/B13649005.png)

